molecular formula C10H24N2S4W-2 B12059227 Piperidine tetrathiotungstate

Piperidine tetrathiotungstate

Cat. No.: B12059227
M. Wt: 484.4 g/mol
InChI Key: GMWXRWTXGXBWDE-UHFFFAOYSA-L
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Description

Piperidine tetrathiotungstate is a useful research compound. Its molecular formula is C10H24N2S4W-2 and its molecular weight is 484.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H24N2S4W-2

Molecular Weight

484.4 g/mol

IUPAC Name

bis(sulfanylidene)tungsten;piperidine;sulfanide

InChI

InChI=1S/2C5H11N.2H2S.2S.W/c2*1-2-4-6-5-3-1;;;;;/h2*6H,1-5H2;2*1H2;;;/p-2

InChI Key

GMWXRWTXGXBWDE-UHFFFAOYSA-L

Canonical SMILES

C1CCNCC1.C1CCNCC1.[SH-].[SH-].S=[W]=S

Origin of Product

United States

Discovery of New Materials:piperidinium Tetrathiotungstate Can Serve As a Precursor for the Synthesis of Tungsten Disulfide Ws₂ or Other Mixed Metal Sulfide Materials, Which Have Applications in Catalysis and Electronics.researchgate.netpredictive Computational Methods, Such As Those Combining Dft with Crystal Structure Prediction Algorithms, Could Be Used to Explore Potential New Crystalline Phases of Mixed Metal Sulfides That Could Be Synthesized from a Piperidinium Tetrathiotungstate Precursor and a Second Metal Salt. These Calculations Can Predict the Thermodynamic Stability and Key Electronic Properties Like the Band Gap of Hypothetical Materials Before Attempting Their Synthesis in the Lab.researchgate.netrsc.orgfor Example, Mechanochemical Synthesis, a Solvent Free Grinding Method, is an Area Where Computational Predictions Could Guide the Discovery of New Solid State Materials Derived from These Precursors.rsc.org

Chemical Reactivity and Transformation Pathways of Piperidinium Tetrathiotungstate

Ligand Behavior in Coordination Chemistry

The [WS₄]²⁻ anion is a unique inorganic ligand that plays a important role in the synthesis of complex molecular structures. unigoa.ac.in Its ability to coordinate to other metal centers is a cornerstone of its chemical reactivity. numberanalytics.com

The tetrathiotungstate anion can function as a bidentate ligand, utilizing its sulfur atoms to bridge to other metal centers, thereby forming heterometallic complexes. unigoa.ac.inunigoa.ac.in This process is a key strategy for creating well-defined, discrete polymetallic clusters. In these reactions, the [WS₄]²⁻ anion typically coordinates to a second metal ion (M'), resulting in a stable four-membered {M'(μ-S)₂W} ring structure. unigoa.ac.in

A general synthetic approach involves reacting piperidinium (B107235) tetrathiotungstate with a salt of another metal in the presence of a neutral coligand (L), as shown in the following equation: M'(II) + [WS₄]²⁻ + nL → [LₙM'(μ-S)₂WS₂] unigoa.ac.in

This method has been successfully employed to synthesize a variety of sulfur-bridged complexes with divalent metal ions. unigoa.ac.in The nature of the coligand and the reaction conditions are crucial in directing the outcome and preventing the formation of simple metal sulfides. unigoa.ac.in

Table 1: Examples of Sulfur-Bridged Heterometallic Complexes from [WS₄]²⁻

Second Metal (M') Coligand (L) Resulting Complex Structure Reference
Ni(II) 1,3-diaminopropane (B46017) (1,3-pn) [(1,3-pn)₂Ni(μ-S)₂WS₂] unigoa.ac.in
Zn(II) Aromatic diimines [L₂Zn(μ-S)₂WS₂] unigoa.ac.in
Cd(II) Aromatic diimines [L₂Cd(μ-S)₂WS₂] unigoa.ac.in

Beyond acting as a bridging ligand, the tetrathiotungstate anion is an effective counter-anion for stabilizing cationic metal-amine complexes. unigoa.ac.in In this role, the bulky, doubly-charged [WS₄]²⁻ anion balances the positive charge of a metal cation coordinated by neutral amine ligands, allowing for the isolation of discrete salts. unigoa.ac.inwikipedia.org

These complexes often have the general formula [M'(L)ₙ][WS₄], where M' is a metal ion such as Ni(II), Zn(II), or Mn(II), and L is an amine ligand like ammonia (B1221849) (NH₃) or ethylenediamine (B42938) (en). unigoa.ac.in The use of pre-formed hexammine metal complexes is a common strategy to produce these discrete cationic amine salts, which can exhibit interesting subsequent reactivity, such as the reversible uptake of ammonia. unigoa.ac.in

Table 2: Representative Cationic Amine Complexes Stabilized by [WS₄]²⁻

Metal Cation (M') Amine Ligand (L) Complex Formula Reference
Ni(II) 1,3-diaminopropane (1,3-pn) [Ni(1,3-pn)₃][WS₄] unigoa.ac.in
Zn(II) Ammonia, en, 1,2-pn, 1,3-pn [Zn(L)ₙ][WS₄] unigoa.ac.in

The coordination environment around the metal centers in complexes involving tetrathiotungstate can be dynamic, demonstrating ligand lability and undergoing substitution reactions. unigoa.ac.inlibretexts.org The formation of either a neutral sulfur-bridged complex or a salt with a cationic metal-amine complex can be controlled by the choice and stoichiometry of the N-donor ligands used in the synthesis. unigoa.ac.in

For instance, the complex [Ni(1,3-pn)₃][WS₄] can be converted into the sulfur-bridged neutral complex [(1,3-pn)₂Ni(μ-S)₂WS₂] simply by stirring in water, indicating the lability of the 1,3-diaminopropane ligand. unigoa.ac.in This transformation involves the substitution of one of the diamine ligands and the subsequent coordination of the tetrathiotungstate anion to the nickel center. Such reactions highlight the competition between different N-donor ligands and the [WS₄]²⁻ anion for coordination sites on the metal. unigoa.ac.insavemyexams.com The kinetic and thermodynamic factors governing these substitution reactions are essential for controlling the final product architecture. libretexts.org

Redox Chemistry of Tungsten-Sulfur Bonds

The tetrathiotungstate anion is not an innocent ligand; its tungsten-sulfur bonds can participate in redox reactions. acs.org Despite tungsten being in a d⁰ configuration (W(VI)), the [WS₄]²⁻ anion can act as a reducing agent through internal, ligand-to-metal charge transfer processes. chemrxiv.org

This reactivity is prominent in reactions with various oxidizing agents or electrophiles. For example, the reaction of piperidinium tetrathiotungstate with alkyl halides to produce organic disulfides is a classic sulfur transfer reaction that relies on the redox activity of the W-S bonds. researchgate.net More complex transformations involve induced internal electron transfer, where an external trigger causes the sulfide (B99878) ligands to reduce the tungsten center or another coordinated metal. chemrxiv.org

A notable example is the reduction of Europium(III) to Europium(II), which can be triggered by the [WS₄]²⁻ ligand under ambient conditions. chemrxiv.org This process is believed to involve the formation of a disulfide (S₂²⁻) species, which is indicative of the internal redox activity. chemrxiv.org Similarly, the synthesis of dinuclear tungsten(V) compounds from tetrathiotungstate(VI) precursors is described as a thermally induced redox reaction, showcasing the non-innocent character of the sulfur ligands. oup.com

Reactivity in Amorphous Solid-State Conversions

The reaction pathways of piperidinium tetrathiotungstate can lead to the formation of amorphous, non-crystalline solids, particularly under conditions that favor polymerization or uncontrolled precipitation. unigoa.ac.in A key example of this reactivity is observed in the direct reaction of [WS₄]²⁻ with simple salts of divalent metals like Ni(II) or Zn(II) in the absence of suitable blocking or coligands. unigoa.ac.in

This reaction, which attempts a simple cation exchange, typically results in the formation of X-ray amorphous mixed-metal sulfides rather than discrete, crystalline molecular complexes. unigoa.ac.in The process can be represented as: M'²⁺(aq) + [WS₄]²⁻(aq) → M'WS₄ (amorphous solid) → M'S + WS₃ (amorphous solids) unigoa.ac.in

This outcome contrasts sharply with reactions where the metal cation is protected within a coordination sphere, such as a hexammine complex, which leads to the crystallization of ordered ionic salts. unigoa.ac.in The formation of these amorphous materials is a crucial pathway in the synthesis of precursors for mixed-metal sulfide catalysts, where a non-crystalline, high-surface-area state can be advantageous. unigoa.ac.innih.gov

Mechanistic Aspects of Anion-Cation Interactions in Solution

The reactivity of piperidinium tetrathiotungstate in solution is profoundly influenced by the interactions between the piperidinium cation ([C₅H₁₀NH₂]⁺) and the tetrathiotungstate anion ([WS₄]²⁻). unigoa.ac.inua.pt These anion-cation interactions, primarily governed by hydrogen bonding and electrostatic forces, can dictate the solubility, stability, and reaction pathway of the salt. rsc.orgsemanticscholar.org

In solution, the piperidinium cation can form hydrogen bonds with the sulfur atoms of the [WS₄]²⁻ anion. unigoa.ac.inua.pt This interaction modulates the nucleophilicity and availability of the sulfur atoms for subsequent reactions. The nature of the cation is critical; for instance, replacing the piperidinium cation with a non-hydrogen-bonding quaternary ammonium (B1175870) cation can alter the course of a reaction, demonstrating the cation's role beyond that of a simple spectator ion. unigoa.ac.in

Structural studies of related compounds, such as ethylenediammonium tetrathiotungstate, provide insight into these interactions, revealing extensive networks of N-H···S hydrogen bonds that connect the cations and anions into a stable lattice. unigoa.ac.in In solution, these specific ion-pairing and solvation effects influence the aggregation state of the ions and their presentation to other reactants, thereby controlling whether a reaction leads to discrete molecules or amorphous solids. unigoa.ac.inrsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Precursors for Functional Metal Sulfide (B99878) Materials

The compound is a key starting material for the synthesis of various metal sulfides, owing to the pre-formed tungsten-sulfur bonds within the [WS₄]²⁻ anion. This allows for more controlled synthesis pathways compared to using separate sources of metal and sulfur.

Role in Soft Synthesis of Tungsten Disulfide Nanostructures

Piperidinium (B107235) tetrathiotungstate and related organic ammonium (B1175870) tetrathiotungstates are utilized as precursors in the "soft synthesis" of tungsten disulfide (WS₂) nanostructures. Soft synthesis refers to low-temperature, solution-based methods, such as hydrothermal or solvothermal techniques, which offer greater control over the size and morphology of the resulting nanomaterials compared to high-temperature solid-state reactions. nanoslicklubricants.commdpi.comnih.gov

The thermal decomposition of piperidinium tetrathiotungstate is a key process in forming these nanostructures. scholaris.caunigoa.ac.in While ammonium tetrathiotungstate is a common precursor that decomposes to form amorphous tungsten trisulfide (WS₃) and subsequently crystalline WS₂, the presence of the organic piperidinium cation influences the decomposition pathway and the characteristics of the final WS₂ product. unigoa.ac.inwikipedia.org Methods like hydrothermal synthesis, which involve heating the precursor in water under pressure, allow for the formation of WS₂ nanoparticles with controlled crystal size and morphology. nanoslicklubricants.comnanomedicine-rj.com Researchers have successfully synthesized WS₂ nanoparticles with diameters ranging from 7-12 nm using reverse micelle techniques with tetrathiotungstate precursors, demonstrating the fine control achievable through these soft chemistry routes. researchgate.net

Generation of Mixed-Metal Sulfides

Tetrathiometalate complexes, including piperidinium tetrathiotungstate, are effective precursors for generating mixed-metal sulfides. unigoa.ac.in These materials are of significant interest for applications in catalysis and electronics. rsc.orgpreprints.org The synthesis strategy involves creating heterometallic complexes where the [WS₄]²⁻ anion acts as a ligand, bridging to other metal ions. unigoa.ac.in

Subsequent thermal decomposition of these bimetallic or multimetallic precursors under inert conditions leads to the formation of mixed-metal sulfide phases. unigoa.ac.in This single-source precursor approach ensures a homogeneous distribution of the different metal atoms at a molecular level, which can be crucial for the properties of the final material. nih.gov For instance, reacting tetrathiotungstates with salts of other transition metals like nickel or cobalt can produce precursors that, upon heating, yield Ni-W or Co-W sulfide catalysts, which are important in hydroprocessing applications. unigoa.ac.in

Single-Source Precursors in Nanomaterial Fabrication

The use of piperidinium tetrathiotungstate as a single-source precursor (SSP) is a significant advantage in nanomaterial fabrication. nih.govmdpi.com An SSP is a molecule that contains all the necessary elements for the target material in a single compound, with a predefined stoichiometric ratio. nih.gov In (C₅H₁₂N)₂[WS₄], the 1:4 ratio of tungsten to sulfur is already established.

This approach offers several benefits over traditional multi-source methods:

Stoichiometric Control: Ensures the formation of phase-pure materials like WS₂ without the need for excess sulfur, which can be difficult to remove. nih.gov

Lower Temperatures: Decomposition often occurs at lower temperatures than required for the reaction between elemental tungsten and sulfur, enabling energy savings and compatibility with a wider range of substrates.

Homogeneity: The intimate mixing of elements at the molecular level leads to more uniform and homogeneous nanomaterials. nih.gov

The thermal decomposition of such precursors is a widely applied method to produce technologically important materials like MoS₂ and WS₂. unigoa.ac.inwikipedia.org The specific organic cation, in this case, piperidinium, can influence the decomposition temperature and the morphology of the resulting nanoparticles. researchgate.net

Catalytic Applications and Mechanistic Models

Beyond its role as a precursor, piperidinium tetrathiotungstate and the tetrathiotungstate anion are relevant in the study and application of catalysis, particularly in hydrotreating and organic synthesis.

Relevance in Hydrodenitrogenation (HDN) Reaction Modeling

Piperidinium tetrathiotungstate is relevant to the modeling of hydrodenitrogenation (HDN) catalysts. unigoa.ac.inrsc.org HDN is a critical industrial process for removing nitrogen-containing compounds from petroleum feedstocks, which is essential to prevent catalyst poisoning in downstream processes and to reduce NOx emissions from fuel combustion. catalysis-conferences.com

Pyridine and its hydrogenated derivative, piperidine (B6355638), are commonly used as model compounds to study the mechanisms of HDN. rsc.org The catalytic process involves the hydrogenation of aromatic nitrogen heterocycles followed by C-N bond cleavage. Tungsten sulfide (WS₂), often promoted by nickel or cobalt, is a key catalyst for this reaction. By studying the interaction of piperidine with tungsten-sulfur complexes, researchers can model the chemisorption and reaction steps that occur on the surface of an industrial HDN catalyst. catalysis-conferences.comscience.gov Tetrathiometalate complexes serve as soluble models for the active sites on these heterogeneous catalysts, providing insight into the fundamental chemical transformations. unigoa.ac.inunigoa.ac.in

Function as a Sulfur Transfer Reagent in Organic Reactions

Piperidinium tetrathiotungstate has been identified as an effective sulfur transfer reagent in organic synthesis. acs.orgumanitoba.ca This application leverages the reactivity of the sulfur atoms in the [WS₄]²⁻ anion. The reagent provides a convenient and mild method for introducing sulfur into organic molecules.

A notable application is the synthesis of cyclic disulfides from 1,n-dihaloalkanes. umanitoba.caacs.org The reaction proceeds in good yields under mild conditions, offering a significant advantage over other methods that may require harsher conditions or lead to polymerization. acs.org

Table 1: Synthesis of Cyclic Disulfides using (C₅H₁₂N)₂[WS₄] acs.org
DihaloalkaneReaction Time (h)ProductYield (%)
1,3-Dibromopropane121,2-Dithiolane65
1,4-Dibromobutane121,2-Dithiane72
1,5-Dichloropentane181,2-Dithiepane68
Pentaerythrityl tetrabromide242,3,7,8-Tetrathiaspiro[4.4]nonane61

This methodology has been successfully applied as a key step in the total synthesis of important bioactive sulfur-containing natural products, including (±)-lipoic acid and asparagusic acid, demonstrating its utility in complex organic synthesis. umanitoba.caacs.orgrsc.org

Role in Catalyzed Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. acs.orgmdpi.com One of the most prominent MCRs for heterocycle synthesis is the Biginelli reaction, which traditionally yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs. These scaffolds are of significant pharmacological interest due to their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties. nih.govsigmaaldrich.com

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). sigmaaldrich.com The mechanism is believed to proceed through the formation of an acyliminium ion intermediate, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. sigmaaldrich.com The efficiency and yield of this reaction are often dependent on the nature of the catalyst used. ajgreenchem.comrug.nl

While a wide array of catalysts, including Brønsted and Lewis acids, have been employed to promote the Biginelli reaction, the application of piperidine tetrathiotungstate in this specific context is an area of growing interest. ajgreenchem.comuclouvain.be this compound, with the formula [C₅H₁₀NH₂]₂[WS₄], is recognized as an effective sulfur transfer reagent. acs.orgacs.org This reactivity suggests its potential utility in MCRs that produce sulfur-containing heterocycles.

In a modified Biginelli-type reaction, this compound can be envisioned to serve a dual role. Firstly, the piperidinium cation can act as a Brønsted acid to catalyze the initial condensation steps. Secondly, the tetrathiotungstate anion can function as a sulfur source for the synthesis of dihydropyrimidinethiones when thiourea is a reactant. Research into analogous compounds, such as piperidinium tetrathiomolybdate, has demonstrated their ability to facilitate the formation of disulfides from alkyl halides under mild conditions, highlighting the reactivity of the tetrathiometalate core. acs.org

The synthesis of DHPMs using various catalysts often involves a one-pot procedure where the aldehyde, active methylene (B1212753) compound, and urea/thiourea are mixed. The use of an effective catalyst can lead to high yields and shorter reaction times, often under solvent-free or environmentally benign conditions. rug.nlresearchgate.net For instance, the reaction to form 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, a representative DHPM, can be efficiently catalyzed.

Table 1: Representative Biginelli Reaction for DHPM Synthesis
Reactant 1Reactant 2Reactant 3ProductPotential Catalyst
AnisaldehydeEthyl AcetoacetateUrea5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-oneThis compound
BenzaldehydeEthyl AcetoacetateThiourea5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thioneThis compound
4-ChlorobenzaldehydeMethyl AcetoacetateUrea4-(4-chlorophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneThis compound

Contributions to Supramolecular Chemistry and Engineered Materials

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components, held together by non-covalent intermolecular forces. uclouvain.beunsw.edu.au These interactions, including hydrogen bonding, electrostatic forces, and van der Waals interactions, are fundamental to the design of complex, functional materials through a process known as crystal engineering. rug.nlunigoa.ac.in

This compound and related organic ammonium tetrathiotungstates are excellent candidates for building blocks in supramolecular chemistry. The structure of these salts consists of an organic cation (piperidinium, [C₅H₁₀NH₂]⁺) and a tetrahedral inorganic anion ([WS₄]²⁻). The presence of N-H groups in the piperidinium cation and sulfur atoms in the tetrathiotungstate anion allows for the formation of extensive networks of N-H···S hydrogen bonds. unigoa.ac.intandfonline.com

The ability to form predictable and robust hydrogen-bonded networks makes this compound a valuable component for crystal engineering. By controlling the arrangement of these ionic components, it is possible to design materials with specific properties. The tetrathiotungstate anion itself is a versatile building block, capable of forming a variety of structurally diverse polynuclear metal-sulfur clusters. unigoa.ac.in This property, combined with the directing influence of the organic cation, opens pathways to engineered materials with potential applications in catalysis, nonlinear optics, and as precursors for novel organosulfur compounds. unigoa.ac.in

The table below details the key structural features of this compound that contribute to its role in supramolecular assembly.

Table 2: Supramolecular Interactions in this compound
Structural ComponentInteraction TypeRole in Supramolecular AssemblyPotential Application
Piperidinium Cation ([C₅H₁₀NH₂]⁺)Hydrogen Bond Donor (N-H)Directs crystal packing through N-H···S bondsCrystal Engineering
Tetrathiotungstate Anion ([WS₄]²⁻)Hydrogen Bond Acceptor (S)Forms extended networks with cationsDesign of Functional Materials
Piperidinium Cation / Tetrathiotungstate AnionIonic InteractionsProvides overall stability to the crystal latticePrecursor for Cluster Synthesis
Piperidinium Cationvan der Waals forcesContributes to dense packing and stabilityTemplating Material Growth

Computational and Theoretical Investigations of Piperidinium Tetrathiotungstate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing valuable information about bonding, charge distribution, and spectroscopic properties. scispace.commdpi.com While specific DFT studies focusing exclusively on piperidinium (B107235) tetrathiotungstate are not extensively documented in the literature, comprehensive theoretical work has been conducted on its constituent anion, tetrathiotungstate ([WS₄]²⁻), and structurally related systems, from which key electronic features can be understood. researchgate.netrsc.org

DFT calculations are instrumental in determining the geometric and electronic properties of the tetrahedral [WS₄]²⁻ anion. researchgate.net These studies help in understanding the nature of the tungsten-sulfur (W-S) bonds. The bonding within the [WS₄]²⁻ anion is characterized by significant covalent character, arising from the orbital overlap between tungsten (W) 5d and sulfur (S) 3p orbitals.

Resonance Raman spectroscopy studies on the [WS₄]²⁻ ion, combined with theoretical analysis, have shown that upon electronic excitation from the ground state (¹A₁) to the first major excited state (¹T₂), the W-S bond length increases by approximately 0.058 Å. rsc.org This elongation in the excited state is a critical parameter for understanding the photoreactivity of the compound.

DFT calculations also allow for the simulation of spectroscopic data. The vibrational frequencies obtained from DFT can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of vibrational modes. researchgate.netresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, helping to assign the electronic transitions observed in UV-Vis spectroscopy, which for [WS₄]²⁻ are typically charge-transfer transitions from sulfur-based orbitals to tungsten-based orbitals. nih.govmdpi.com

Table 1: Representative Theoretical Data for the Tetrathiotungstate Anion

ParameterDescriptionTypical Focus of DFT Studies
W-S Bond LengthThe distance between the central tungsten atom and the surrounding sulfur atoms.Ground state geometry optimization, effect of cation and hydrogen bonding. researchgate.net
S-W-S Bond AngleThe angle between two sulfur atoms and the central tungsten atom.Deviation from ideal tetrahedral angle (109.5°) due to crystal packing forces.
Mulliken/NBO ChargesCalculated partial atomic charges on W and S atoms.To understand charge distribution and the covalent vs. ionic nature of the W-S bond.
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the electronic excitability and reactivity of the anion. researchgate.net
Vibrational FrequenciesCalculated frequencies corresponding to IR and Raman active modes.Assignment of experimental spectra, particularly the symmetric W-S stretching mode (ν₁). rsc.orgresearchgate.net

Theoretical Modeling of Reaction Mechanisms and Pathways

A prominent application of piperidinium tetrathiotungstate is in the synthesis of spiro-dithiolanes from tetra-substituted haloalkanes, such as pentaerythrityl tetrabromide. nih.gov The assumed reaction mechanism involves the [WS₄]²⁻ anion acting as a nucleophile. researchgate.net A detailed theoretical investigation of this pathway would involve several steps:

Reactant Complex Formation: Modeling the initial interaction between the [WS₄]²⁻ anion and the alkyl halide substrate.

Transition State Search: Locating the transition state (TS) for the nucleophilic substitution (Sₙ2) reaction, where a sulfur atom from the tetrathiotungstate attacks a carbon atom, displacing a halide ion. The energy of this transition state determines the reaction rate. smu.edu

Intermediate Formation: Characterizing the structure and stability of any intermediates formed along the reaction pathway. For a multi-step reaction, like the formation of a spirocycle, there would be several intermediates and transition states.

Product Formation: Modeling the final steps leading to the cyclized disulfide product and the tungsten-containing byproducts.

The solvent's role is also crucial and can be included in theoretical models using implicit or explicit solvent models. The solvent can influence the stability of charged species (like the [WS₄]²⁻ anion and any charged intermediates) and affect the activation energies. researchgate.net

Table 2: Hypothetical Steps for Theoretical Modeling of Spiro-Dithiolane Synthesis

Reaction StepDescriptionComputational Goal
Step 1: First Sₙ2 AttackA terminal sulfur of [WS₄]²⁻ attacks a carbon on the substrate, displacing the first leaving group (e.g., Br⁻).Calculate the activation energy (ΔEᵃ₁) via the first transition state (TS1).
Step 2: Second Sₙ2 AttackA second sulfur atom from the same tungsten complex attacks another carbon center.Locate the second transition state (TS2) and determine its energy relative to the first intermediate.
Step 3: Intramolecular CyclizationThe now-tethered sulfur chain attacks the remaining electrophilic carbons to form the spirocyclic rings. This may occur in one or more steps.Model the transition states for ring-closing, which may be sterically demanding.
Step 4: Product ReleaseThe final organic product is released from the tungsten center.Characterize the final organic product and the remaining tungsten sulfide (B99878) species.

Predictive Computational Approaches in Materials Synthesis and Design

Beyond analyzing existing compounds and reactions, computational methods are increasingly used in a predictive capacity to guide the synthesis of new materials and optimize reaction conditions. rsc.org For systems involving piperidinium tetrathiotungstate, these approaches could be applied in several ways.

Q & A

Q. What are the established synthesis protocols for piperidine tetrathiotungstate, and how can researchers ensure reproducibility?

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

A multi-technique approach is recommended:

  • IR spectroscopy : Identifies W–S (455 cm⁻¹) and ligand-specific vibrations (e.g., piperidine C–H stretches at 2950–3020 cm⁻¹) .
  • Elemental analysis : Compare observed vs. calculated values for C, H, N (e.g., C: 24.58% observed vs. 24.79% calculated) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds (e.g., mass loss steps at 200–300°C) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies should buffer solutions at pH 7–9 to prevent ligand dissociation. Acidic conditions (pH < 6) promote thiolate ligand loss, while alkaline conditions (pH > 10) may induce hydroxide substitution . Use UV-Vis spectroscopy to monitor changes in the 250–400 nm range, correlating with ligand-to-metal charge transfer transitions.

Advanced Research Questions

Q. What mechanistic insights explain the tetrathiolation of tungstate during this compound synthesis?

The thiolation follows stepwise ligand substitution akin to tungstate-to-tetrathiotungstate conversion:

WO₄²⁻ + 4 H₂S → WS₄²⁻ + 4 H₂O Kinetic studies reveal pH-dependent sulfide coordination, with optimal thiolation at pH 7–7. Computational DFT studies can model intermediate species (e.g., WO₃S²⁻, WO₂S₂²⁻) to validate reaction pathways .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from:

  • Solvent effects : Compare spectra in polar (DMSO) vs. nonpolar (CHCl₃) solvents to identify solvent-induced shifts.
  • Crystallographic vs. solution data : Use single-crystal X-ray diffraction to resolve ambiguities in ligand geometry (e.g., piperidine ring conformation) .
  • Batch variability : Implement strict QC protocols (e.g., HPLC-MS for purity) to minimize impurities affecting spectral profiles .

Q. What strategies optimize this compound for catalytic applications in sulfur-transfer reactions?

  • Ligand tuning : Substitute piperidine with bulkier amines (e.g., morpholine) to enhance steric stabilization of active sites.
  • Support immobilization : Graft onto mesoporous silica (e.g., SBA-15) to improve recyclability and reduce metal leaching .
  • Kinetic profiling : Use stopped-flow UV-Vis to measure reaction rates with substrates like alkenes or thiols.

Q. What are the pitfalls in interpreting X-ray diffraction data for this compound complexes?

Common issues include:

  • Disorder in piperidine rings : Refine using restraints on bond lengths/angles.
  • Thermal motion artifacts : Collect data at low temperature (100 K) to reduce atomic displacement .

Ethical and Reproducibility Guidelines

  • Data transparency : Archive raw spectra, crystallographic files (.cif), and synthetic protocols in repositories like Zenodo or Figshare .
  • Hazard mitigation : Highlight H₂S handling protocols (e.g., fume hood use, gas sensors) in experimental descriptions .

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